4-Amino-5-cyano-1,3-dimethyl pyrazole
Overview
Description
4-Amino-5-cyano-1,3-dimethyl pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of amino and cyano groups in its structure makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, such as 5-amino-pyrazoles, have been used in the synthesis of various organic molecules with diverse functionalities . These compounds have shown a wide range of biological activities, including anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives have been described as potent inhibitors of GABA (γ-aminobutyric acid), with selectivity toward insect versus mammalian receptors .
Biochemical Pathways
It’s known that 5-amino-pyrazoles have been employed for two-component reactions with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and ch-acid compounds .
Pharmacokinetics
It’s known that the pharmacokinetic profile of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It’s known that pyrazole derivatives can have a wide range of biological activities, including anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .
Action Environment
It’s known that environmental factors can significantly impact the action and efficacy of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyano-1,3-dimethyl pyrazole typically involves the reaction of hydrazine with 1,3-dicarbonyl compounds.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-cyano-1,3-dimethyl pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions[][3].
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties[3][3].
Scientific Research Applications
4-Amino-5-cyano-1,3-dimethyl pyrazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and dyes
Comparison with Similar Compounds
- 4-Amino-3,5-dimethyl pyrazole
- 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
- 1-Cyanoacetyl-3,5-dimethylpyrazole
Comparison: Compared to its analogs, 4-Amino-5-cyano-1,3-dimethyl pyrazole exhibits unique properties due to the presence of both amino and cyano groups. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis. Additionally, its derivatives have shown promising biological activities, making it a compound of interest in drug discovery .
Properties
IUPAC Name |
4-amino-2,5-dimethylpyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-6(8)5(3-7)10(2)9-4/h8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRNEURRHHIAJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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